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Compound of Interest

Compound Name: A 159

Cat. No.: B1166418 Get Quote

[WHITE PAPER]

Executive Summary
This document provides a comprehensive overview of the preliminary non-clinical toxicity

profile of A-159, a novel kinase inhibitor under investigation. The findings herein are based on a

series of in vitro and in vivo studies designed to characterize the compound's initial safety

profile in accordance with regulatory guidelines. The primary objectives of these studies were

to identify potential target organs of toxicity, determine the no-observed-adverse-effect level

(NOAEL), and assess the genotoxic potential of A-159. The data summarized below will inform

dose selection for future IND-enabling studies and provide a foundational understanding of the

compound's risk profile.

Acute Toxicity
The single-dose acute toxicity of A-159 was evaluated in both rodent and non-rodent species to

determine the median lethal dose (LD50) and identify signs of acute toxicity.
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Species Strain
Route of
Administrat
ion

LD50
(mg/kg)

95%
Confidence
Interval

Key Clinical
Observatio
ns

Mouse CD-1 Oral (p.o.) > 2000 N/A

No mortality

or significant

clinical signs

observed.

Rat
Sprague-

Dawley
Oral (p.o.) 1500 1250-1800

Sedation,

ataxia, and

piloerection

at doses ≥

1000 mg/kg.

Rat
Sprague-

Dawley

Intravenous

(i.v.)
150 120-185

Immediate

signs of

neurotoxicity

(tremors,

convulsions).

Experimental Protocol: Acute Oral Toxicity (Rat)
Test System: Male and female Sprague-Dawley rats (n=5/sex/group), 8-10 weeks of age.

Dose Levels: 500, 1000, 1500, and 2000 mg/kg.

Vehicle: 0.5% (w/v) methylcellulose in sterile water.

Administration: Single oral gavage.

Observation Period: 14 days.

Endpoints: Mortality, clinical signs of toxicity (observed daily), body weight (measured on

Days 0, 7, and 14), and gross necropsy on all animals at termination.

Repeat-Dose Toxicity
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A 28-day repeat-dose study was conducted in rats to characterize the toxicity profile of A-159

following daily administration and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Quantitative Data Summary
Parameter 10 mg/kg/day 50 mg/kg/day 200 mg/kg/day

NOAEL 10 mg/kg/day - -

LOAEL - 50 mg/kg/day -

Key Hematology

Findings

No significant

changes

Mild, non-regenerative

anemia

Moderate anemia,

thrombocytopenia

Key Clinical Chemistry

Findings

No significant

changes

2-fold increase in

ALT/AST

>5-fold increase in

ALT/AST, elevated

bilirubin

Primary Target

Organs
None Identified

Liver (Hepatocellular

hypertrophy)

Liver (Hepatocellular

necrosis), Bone

Marrow

(Hypocellularity)

Experimental Protocol: 28-Day Oral Toxicity (Rat)
Test System: Male and female Sprague-Dawley rats (n=10/sex/group).

Dose Levels: 0 (vehicle), 10, 50, and 200 mg/kg/day.

Vehicle: 0.5% (w/v) methylcellulose.

Administration: Daily oral gavage for 28 consecutive days.

In-life Assessments: Clinical observations, body weight, food consumption, ophthalmology,

and functional observational battery (FOB).

Terminal Assessments: Hematology, clinical chemistry, urinalysis, gross pathology, organ

weights, and histopathological examination of a full panel of tissues.
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A standard battery of in vitro genotoxicity assays was conducted to assess the mutagenic and

clastogenic potential of A-159.

Quantitative Data Summary
Assay Test System

Metabolic
Activation (S9)

Concentration
Range

Result

Bacterial

Reverse

Mutation (Ames)

S. typhimurium

(TA98, TA100,

etc.) & E. coli

(WP2 uvrA)

With and Without
0.1 - 5000 µ

g/plate
Negative

In Vitro

Micronucleus

Human

Peripheral Blood

Lymphocytes

(HPBL)

With and Without 1 - 100 µM Positive

In Vitro

Chromosomal

Aberration

Chinese Hamster

Ovary (CHO)

cells

With and Without 1 - 100 µM Positive

Experimental Protocol: In Vitro Micronucleus Assay
Test System: Cultured human peripheral blood lymphocytes from healthy donors.

Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction.

Compound Concentrations: A minimum of three analyzable concentrations, selected based

on a preliminary cytotoxicity assay (aiming for ~50% cytotoxicity at the highest

concentration).

Treatment Duration: 4 hours (with and without S9) followed by a 24-hour recovery period in

the presence of cytochalasin B.

Analysis: At least 2000 binucleated cells were scored per concentration for the presence of

micronuclei.
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Controls: Vehicle (negative control) and known clastogens (e.g., mitomycin-C,

cyclophosphamide) were used as positive controls.

Safety Pharmacology
Core safety pharmacology studies were conducted to evaluate potential adverse effects on

major physiological systems.

Quantitative Data Summary
Assay System Key Parameter

Result (IC50 /
Effect)

hERG Channel Assay Cardiovascular K+ Current Inhibition IC50 = 35 µM

Irwin Test (Rat)
Central Nervous

System

Behavioral/Physiologi

cal

Decreased motor

activity and sedation

at ≥ 100 mg/kg.

Respiratory Function

(Rat)
Respiratory

Tidal Volume,

Respiration Rate

No significant effects

up to 100 mg/kg.

Diagrams and Workflows
Genotoxicity Testing Workflow
The following diagram outlines the logical progression of the genotoxicity assessment for A-

159.
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Caption: Logical workflow for the genotoxicity assessment of A-159.

Proposed Pathway for A-159 Induced Hepatotoxicity
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Based on preliminary mechanistic studies, the following signaling pathway is hypothesized to

contribute to the observed liver toxicity.

A-159

↑ Reactive Oxygen
Species (ROS)
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Caption: Hypothesized signaling pathway for A-159 hepatotoxicity.

Preliminary Conclusion
The preliminary toxicity profile of A-159 indicates that the primary target organs are the liver

and bone marrow at high doses in repeat-dose studies. The compound is non-mutagenic in the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1166418?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ames test but has shown evidence of clastogenic potential in in vitro mammalian cell assays,

warranting further in vivo investigation. A moderate risk of hERG channel inhibition is noted,

suggesting cardiovascular monitoring will be important in future studies. The NOAEL in a 28-

day rat study was established at 10 mg/kg/day. These findings provide a solid foundation for

guiding the design of pivotal IND-enabling toxicology studies.

To cite this document: BenchChem. [A-159: Preliminary Toxicity Profile]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1166418#a-159-
preliminary-toxicity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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